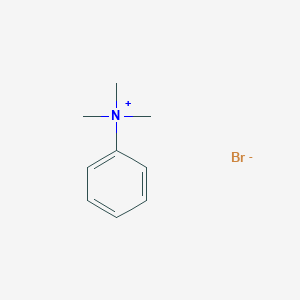

Trimethylphenylammonium bromide

Description

Historical Development and Discovery

Trimethylphenylammonium bromide emerged as a subject of scientific interest following foundational work on quaternary ammonium compounds (QACs) in the early 20th century. The synthesis of structurally analogous compounds, such as cetyltrimethylammonium bromide (CTAB), was first reported in 1936 by Hartley and colleagues, who explored the physicochemical properties of paraffin-chain salts. This pioneering work laid the groundwork for understanding the behavior of QACs in aqueous solutions.

The specific development of this compound is rooted in advancements in alkylation chemistry. A key synthetic route involves the reaction of phenylamine derivatives with methylating agents. For example, early methodologies utilized dimethyl sulfate to alkylate tertiary amines, forming quaternary ammonium salts. By the mid-20th century, optimized protocols enabled the reliable production of this compound through nucleophilic substitution between trimethylamine and bromobenzene derivatives. Recent innovations, such as solvent-free mechanochemical synthesis, have further improved yields and reduced reaction times.

Significance in Organic Chemistry Research

This compound occupies a unique niche in synthetic chemistry due to its dual functionality as both a phase-transfer catalyst and a reactive intermediate. Its applications span three key domains:

Phase-Transfer Catalysis

The compound facilitates reactions between immiscible phases by shuttling anions across interfaces. For instance, in nucleophilic substitution reactions, its cationic moiety (C₆H₅N⁺(CH₃)₃) enhances the solubility of inorganic anions in organic solvents, accelerating reaction rates by up to 40-fold compared to uncatalyzed systems.Bromination Reactions

As a precursor to trimethylphenylammonium tribromide, it serves as a stable bromine source. This property is exploited in electrophilic aromatic substitutions, where it enables controlled bromination of electron-rich arenes without generating hazardous molecular bromine vapors.Supramolecular Chemistry

The planar aromatic ring and charged nitrogen center allow for π-π stacking and ionic interactions, making it useful in constructing metal-organic frameworks (MOFs). Researchers have incorporated it into zinc-based MOFs to create materials with tunable pore sizes for gas separation applications.

Nomenclature and Structural Classification in Academic Literature

Systematic Nomenclature

This compound is formally designated as N,N,N-trimethylbenzenaminium bromide under IUPAC rules. Alternative nomenclature includes:

Structural Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₉H₁₄BrN | |

| Molecular weight | 216.12 g/mol | |

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Cation geometry | Trigonal pyramidal (N center) |

Spectroscopic fingerprints include:

- FT-IR : Strong absorption at 1,480 cm⁻¹ (C-N⁺ stretch) and 3,020 cm⁻¹ (aromatic C-H)

- ¹H NMR : δ 7.65–7.45 ppm (aryl protons), δ 3.30 ppm (N-CH₃)

- UV-Vis : λmax = 265 nm (π→π* transition)

The bromide counterion participates in a face-centered cubic lattice, as revealed by X-ray diffraction studies. This structural arrangement contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 215°C.

Properties

IUPAC Name |

trimethyl(phenyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMJFQWRASXXMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884868 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16056-11-4 | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

Trimethylamine (N(CH₃)₃) reacts with bromobenzene (C₆H₅Br) in a polar aprotic solvent (e.g., acetonitrile) to form the quaternary ammonium salt:

Optimization Parameters

Table 1: Representative Yields from Quaternization

| Bromobenzene Derivative | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Bromobenzene | Acetonitrile | 24 | 89 | |

| 4-Bromotoluene | DCM | 18 | 82 |

Alkylation of N,N-Dimethylaniline with Methyl Bromide

An alternative route involves alkylating N,N-dimethylaniline with methyl bromide (MeBr). This method is preferred for scalability in industrial settings.

Procedure

Table 2: Industrial-Scale Alkylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 65°C | Maximizes rate |

| MeBr Equivalents | 1.5 | Minimizes waste |

| Stirring Rate | 300 RPM | Ensures mixing |

Alternative Methods Using Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂) serves as a methylating agent in solvent-free or aqueous conditions, offering milder reaction parameters.

Key Steps

Advantages

Recent Advances in Catalytic Methods

Emerging protocols utilize phase-transfer catalysts (PTCs) to accelerate quaternization. For example, tetrabutylammonium bromide (TBAB) reduces reaction times by 50% in biphasic systems.

Case Study: TBAB-Catalyzed Synthesis

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Quaternization | 80–89 | Moderate | High solvent use |

| MeBr Alkylation | 75–85 | High | Toxic reagents |

| Dimethyl Sulfate | 90–95 | High | Carcinogenic |

| Catalytic (TBAB) | 90–95 | Low | Mild conditions |

Industrial-Scale Production Insights

Large-scale manufacturing (e.g., >100 kg batches) prioritizes:

Chemical Reactions Analysis

Types of Reactions: Trimethylphenylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield phenyltrimethylammonium hydroxide .

Scientific Research Applications

Biological Research

Cell Membrane Interactions

Trimethylphenylammonium bromide plays a significant role in studying cell membrane dynamics and transport mechanisms. Its quaternary ammonium structure allows it to interact with biological membranes, making it a useful tool in cellular biology research.

Case Study: Ion Channel Activity

Research has demonstrated that azobenzene trimethylammonium bromide can modulate voltage-gated ion channel activity in cardiac tissues, revealing insights into excitability and potential therapeutic applications for cardiac conditions .

Pharmaceutical Development

Surfactant and Stabilizer

In pharmaceutical formulations, this compound is utilized as a surfactant and stabilizer. It enhances the solubility and bioavailability of active pharmaceutical ingredients, crucial for effective drug delivery systems.

Case Study: Drug Formulation

A study highlighted the use of this compound in formulating hydrophobic herbicides by adsorbing them onto montmorillonite clay. This approach improved the efficacy of the herbicides while reducing their environmental impact .

Material Science

Synthesis of Ionic Liquids and Polymers

this compound is involved in synthesizing ionic liquids and polymers, which can enhance material properties such as conductivity and thermal stability. These materials have applications in energy storage and conversion technologies.

| Property | Ionic Liquids | Polymers |

|---|---|---|

| Conductivity | High | Variable |

| Thermal Stability | Excellent | Moderate to High |

| Applications | Electrolytes | Coatings, adhesives |

Environmental Applications

Wastewater Treatment

Due to its cationic nature, this compound shows promise in wastewater treatment processes, particularly for removing heavy metals and organic pollutants. Its ability to bind with contaminants enhances the efficiency of treatment systems.

Analytical Chemistry

Reagent in Analytical Techniques

this compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its application extends to chromatography and spectrometry techniques.

| Analytical Technique | Application |

|---|---|

| Chromatography | Separation of compounds |

| Spectrometry | Quantification of analytes |

Mechanism of Action

The mechanism of action of trimethylphenylammonium bromide involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. In biochemical applications, it can bind to negatively charged biomolecules, altering their properties and functions. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic vs. Aliphatic Substituents: TMPAB’s phenyl group enhances π-π interactions, making it effective in protein stabilization and antimicrobial activity . In contrast, aliphatic chains (e.g., tetrabutylammonium bromide) improve solubility in non-polar media, favoring catalytic applications .

- Chain Length and Reactivity : Compounds with longer alkyl chains (e.g., tetradonium bromide) exhibit stronger surfactant properties but lower solubility in water . Shorter chains (e.g., tetraethylammonium bromide) are more polar and less toxic .

- Bromine Positioning : (5-Bromopentyl)trimethylammonium bromide’s terminal bromine facilitates nucleophilic substitution reactions, unlike TMPAB’s fixed aromatic bromine .

Biological Activity

Trimethylphenylammonium bromide (TMPAB) is a quaternary ammonium compound with significant biological activity, particularly in its role as a surfactant and antimicrobial agent. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

TMPAB consists of a trimethylammonium cation and a bromide anion. Its molecular formula is , and it exhibits surfactant properties that make it useful in various biochemical applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, which is critical in formulations ranging from cosmetics to pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of TMPAB can be attributed to several mechanisms:

- Surfactant Action : TMPAB reduces surface tension, facilitating the interaction of biological molecules with membranes. This property is crucial in applications such as drug delivery systems and cosmetic formulations.

- Antimicrobial Properties : TMPAB exhibits significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, including Staphylococcus aureus .

- DNA Interaction : Research indicates that TMPAB can interact with DNA, affecting its structure and stability. This interaction may lead to conformational changes that impact gene expression and cellular processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TMPAB:

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of TMPAB against various bacterial strains. Results showed that TMPAB effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 1 µg/mL, demonstrating its potential as a biocide in medical applications .

- Surfactant Applications : In cosmetic formulations, TMPAB has been shown to enhance the stability of emulsions and improve the texture of products. Its surfactant properties allow for better distribution of active ingredients, leading to improved efficacy in skin conditioning agents .

- DNA Interaction Studies : Research on the binding affinity of TMPAB to DNA revealed that it can induce significant structural changes in the DNA helix. The study utilized potentiometric techniques to measure binding interactions, indicating that electrostatic forces play a significant role in this process .

Safety and Toxicology

While TMPAB has beneficial applications, it also poses risks related to toxicity:

- Skin Irritation : Prolonged exposure can lead to skin irritation and dermatitis, necessitating careful handling during application .

- Cytotoxicity : In vitro studies have shown that high concentrations (>100 µg/mL) can be cytotoxic to mammalian cells, indicating the need for cautious use in therapeutic contexts .

Q & A

Q. Tables for Key Data

| Toxicity Parameter | Animal Model | Human Safety Factor | Reference |

|---|---|---|---|

| Acute oral LD50 | Rodents | 150 g (extrapolated) | |

| Developmental NOEL | Rodents | 10 mg/kg/day |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.